![molecular formula C26H24N2O4 B2636462 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851403-98-0](/img/no-structure.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

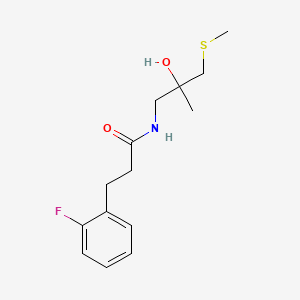

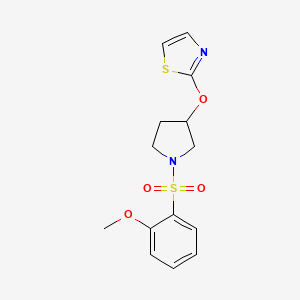

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, also known as DQ-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Psycho- and Neurotropic Properties

Research has explored the psycho- and neurotropic properties of novel quinoline derivatives, finding substances with specific sedative effects, anti-amnesic activity, potent anti-anxiety action, and considerable antihypoxic effects. These findings indicate the potential for further studies into their applications as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Routes and Metabolites

Efficient synthetic routes have been developed for the metabolites of related quinoline derivatives, showcasing the versatility of these compounds in drug development and other scientific applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Antioxidant Properties

Studies have synthesized novel quinoline derivatives and evaluated their antioxidant activities, identifying compounds with higher antioxidant activities than standard antioxidants. This highlights the potential of quinoline derivatives in developing new antioxidant agents (Hassan, Abdel‐kariem, & Ali, 2017).

Antirheumatic Drug Development

The metabolites of quinoline derivatives have been studied for their pharmacological properties, including anti-inflammatory effects in models of arthritis. This research contributes to the development of disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998).

Catalysis and Material Science

Quinoline derivatives have been utilized in the synthesis of ligands for metal complexes, demonstrating their usefulness in catalysis and material science. The preparation of pincer complexes with quinoline derivatives shows the potential for applications in homogeneous catalysis (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol, followed by acylation with 4-phenylbenzoyl chloride.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in DMF and DIPEA is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2-aminoethylphenol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is poured into a mixture of DCM and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a yellow solid.", "Step 4: The yellow solid is dissolved in DCM and 4-phenylbenzoyl chloride is added. The mixture is stirred at room temperature for 2 hours.", "Step 5: The reaction mixture is poured into a mixture of ethyl acetate and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a white solid.", "Step 6: The white solid is recrystallized from ethyl acetate to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a white solid." ] } | |

Numéro CAS |

851403-98-0 |

Nom du produit |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

Formule moléculaire |

C26H24N2O4 |

Poids moléculaire |

428.488 |

Nom IUPAC |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

InChI |

InChI=1S/C26H24N2O4/c1-31-22-12-13-23(32-2)24-21(22)16-20(26(30)28-24)14-15-27-25(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30) |

Clé InChI |

LKJDQTDESYOIQN-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-1,3-benzodioxol-5-yl)-1-ethanone](/img/structure/B2636385.png)

![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)

![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)

![3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2636401.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)